2-Ethynyl-3,5-dimethoxypyridine
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Overview
Description
2-Ethynyl-3,5-dimethoxypyridine is a chemical compound with the molecular formula C9H9NO2. It belongs to the pyridine family and is known for its unique chemical and biological properties. This compound is characterized by the presence of an ethynyl group at the second position and methoxy groups at the third and fifth positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3,5-dimethoxypyridine can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne . The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the Sonogashira coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethynyl-3,5-dimethoxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5-dimethylpyridine: Similar in structure but with ethyl and methyl groups instead of ethynyl and methoxy groups.
2-Ethynylpyridine: Lacks the methoxy groups present in 2-Ethynyl-3,5-dimethoxypyridine.
3-Ethynyl-2,6-dimethoxypyridine: Similar structure but with different positions of the ethynyl and methoxy groups.
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Biological Activity
2-Ethynyl-3,5-dimethoxypyridine (EDMP) is a pyridine derivative that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed overview of the biological activity of EDMP, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9NO2
- Molecular Weight : 163.17 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC(=C(N=C1)C#C)OC
Synthesis Methods
EDMP can be synthesized through various chemical reactions, notably the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst. This method allows for the introduction of the ethynyl group at the 2-position of the pyridine ring while simultaneously adding methoxy groups at the 3 and 5 positions.
The biological activity of EDMP is primarily attributed to its interaction with various molecular targets within biological systems. The ethynyl group can participate in nucleophilic substitutions and form reactive intermediates that may interact with enzymes and receptors. The methoxy groups enhance its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of EDMP. For instance, research indicates that compounds similar to EDMP exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer (NCI-H1299) cells. The mechanism often involves apoptosis induction through mitochondrial pathways.
Table 1: Anticancer Activity of EDMP in Cell Lines
Cell Line | IC50 (μg/ml) | Mechanism of Action |
---|---|---|
MCF-7 | ~40 | Apoptosis induction |
MDA-MB231 | ~30 | Apoptosis and cell cycle arrest |
NCI-H1299 | ~40 | Apoptosis via caspase activation |
Neuroprotective Effects
EDMP has also been investigated for its neuroprotective properties. Similar compounds have shown antioxidant activity, which may protect neuronal cells from oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases.
Case Studies
- Study on Antiproliferative Activity : A study conducted on the effects of EDMP on MCF-7 and NCI-H1299 cell lines demonstrated significant growth inhibition at concentrations as low as 30 μg/ml after 72 hours of exposure. Flow cytometry analysis revealed increased apoptotic cell populations compared to controls, indicating a concentration-dependent effect on cell viability .
- Mechanistic Insights : Another investigation into the mechanism revealed that EDMP induces apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cancer cells. This dual action highlights its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethynyl-3,5-dimethoxypyridine |
InChI |
InChI=1S/C9H9NO2/c1-4-8-9(12-3)5-7(11-2)6-10-8/h1,5-6H,2-3H3 |
InChI Key |
UDWOMLCBHRHXFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C#C)OC |
Origin of Product |
United States |
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